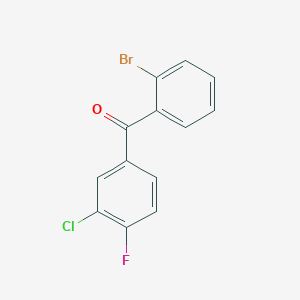

2-Bromo-3'-chloro-4'-fluorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3’-chloro-4’-fluorobenzophenone is an organic compound with the molecular formula C13H7BrClFO. It is a derivative of benzophenone, characterized by the presence of bromine, chlorine, and fluorine atoms on the aromatic rings. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity .

Méthodes De Préparation

The synthesis of 2-Bromo-3’-chloro-4’-fluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This method includes the reaction of 2-bromobenzoyl chloride with 3-chloro-4-fluorobenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield .

Analyse Des Réactions Chimiques

2-Bromo-3’-chloro-4’-fluorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine, chlorine, and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

Oxidation and Reduction: The carbonyl group in the benzophenone moiety can undergo oxidation to form carboxylic acids or reduction to form alcohols.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common reagents used in these reactions include palladium catalysts, boronic acids, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

2-Bromo-3’-chloro-4’-fluorobenzophenone has diverse applications in scientific research:

Mécanisme D'action

The mechanism of action of 2-Bromo-3’-chloro-4’-fluorobenzophenone in biological systems is not fully understood. its activity is believed to involve interactions with cellular proteins and enzymes. The presence of halogen atoms can enhance its binding affinity to certain molecular targets, potentially leading to inhibition or modulation of enzymatic activity .

Comparaison Avec Des Composés Similaires

Similar compounds to 2-Bromo-3’-chloro-4’-fluorobenzophenone include:

3-Bromo-4’-fluorobenzophenone: Lacks the chlorine atom, which may affect its reactivity and biological activity.

2-Bromo-4’-fluoro-3’-chlorobenzophenone: A positional isomer with similar properties but different reactivity due to the arrangement of substituents.

4-Bromo-3-chlorobenzophenone: Lacks the fluorine atom, which can influence its chemical behavior and applications.

The uniqueness of 2-Bromo-3’-chloro-4’-fluorobenzophenone lies in its specific combination of bromine, chlorine, and fluorine atoms, which confer distinct chemical and physical properties .

Activité Biologique

2-Bromo-3'-chloro-4'-fluorobenzophenone is a halogenated benzophenone derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This compound's unique structure, characterized by multiple halogen substituents, enhances its chemical reactivity and biological interactions. This article reviews the current understanding of its biological activity, including its mechanisms of action, applications in drug development, and comparative studies with similar compounds.

The molecular formula of this compound is C13H8BrClFO, with a molecular weight of approximately 305.56 g/mol. The presence of bromine, chlorine, and fluorine atoms significantly influences its chemical behavior, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The halogen atoms enhance the compound's binding affinity to enzymes and receptors, which can lead to:

- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites or allosteric sites, altering their function.

- Protein-Ligand Interactions : It can form stable complexes with proteins, affecting cellular signaling pathways.

The exact mechanisms remain under investigation; however, preliminary studies suggest that the compound may exhibit antimicrobial and anticancer properties due to these interactions .

Antimicrobial Properties

Recent research indicates that derivatives of this compound possess significant antimicrobial activity. A study evaluating various benzophenone derivatives found that certain substitutions enhance their efficacy against bacterial strains . The compound's ability to disrupt bacterial cell membranes or inhibit critical enzymatic pathways is hypothesized to be responsible for this activity.

Anticancer Activity

Preliminary studies have also explored the anticancer potential of this compound. Research has shown that halogenated benzophenones can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators . Further investigations are necessary to elucidate the specific pathways involved.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- Objective : To evaluate the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Disk diffusion method was employed on various bacterial strains.

- Results : The compound exhibited notable inhibition zones against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Case Study on Anticancer Activity :

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability after treatment with varying concentrations of the compound.

- Results : Significant reductions in cell viability were observed in breast cancer cells (MCF-7) at higher concentrations, suggesting potential for further development as an anticancer drug.

Comparative Analysis

To contextualize the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Notable Features |

|---|---|---|---|

| This compound | Moderate | High | Multiple halogen substituents |

| 3-Bromo-4'-fluorobenzophenone | Low | Moderate | Lacks chlorine atom |

| 4-Bromo-3-chlorobenzophenone | Moderate | Low | Lacks fluorine atom |

Propriétés

IUPAC Name |

(2-bromophenyl)-(3-chloro-4-fluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrClFO/c14-10-4-2-1-3-9(10)13(17)8-5-6-12(16)11(15)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGRPWIDVINYOID-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)F)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrClFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.